molecular formula C17H22N2O9 B12399837 [(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12399837
M. Wt: 398.4 g/mol
InChI Key: PAAGNPKDDLQMIQ-IOJLXPLISA-N
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Description

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring, which is a crucial part of the compound’s structure.

    Introduction of the pyrimidinyl group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic center on the precursor molecule.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetyloxy groups. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as [(2R,3R,4S,5R)-3,4-diacetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate and [(2R,3R,4S,5R)-3,4-diacetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate share structural similarities.

Properties

Molecular Formula

C17H22N2O9

Molecular Weight

398.4 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H22N2O9/c1-8-6-19(17(24)18(5)15(8)23)16-14(27-11(4)22)13(26-10(3)21)12(28-16)7-25-9(2)20/h6,12-14,16H,7H2,1-5H3/t12-,13?,14+,16-/m1/s1

InChI Key

PAAGNPKDDLQMIQ-IOJLXPLISA-N

Isomeric SMILES

CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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